![molecular formula C18H26N6O3 B14172855 4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine CAS No. 5730-48-3](/img/structure/B14172855.png)
4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine is a complex organic compound belonging to the class of pyrimido[4,5-d]pyrimidines These compounds are known for their bicyclic [6 + 6] systems, which consist of two fused six-membered rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents like dimethylformamide or acetonitrile, and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile employed .
Scientific Research Applications
4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For instance, it may inhibit protein kinases or other signaling molecules, leading to alterations in cell proliferation, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(5-bromopyrimidin-2-yl)morpholine: A related compound with a bromine substituent on the pyrimidine ring.
4-(2,4-dimorpholin-4-ylpyrimido[5,4-d]pyrimidin-8-yl)morpholine: Another similar compound with additional morpholine groups.
Uniqueness
4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine is unique due to its specific combination of butoxy and morpholine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5730-48-3 |
|---|---|
Molecular Formula |
C18H26N6O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine |
InChI |
InChI=1S/C18H26N6O3/c1-2-3-8-27-16-14-13-19-17(23-4-9-25-10-5-23)20-15(14)21-18(22-16)24-6-11-26-12-7-24/h13H,2-12H2,1H3 |
InChI Key |
WUQLKIPOLFILAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=NC2=NC(=NC=C21)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)
![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)
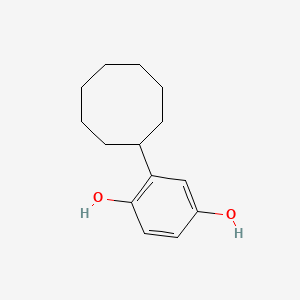
![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
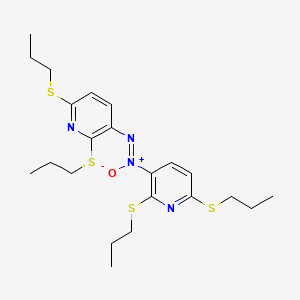
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)
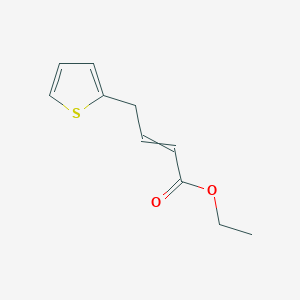
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
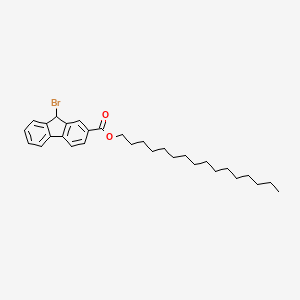
![(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B14172843.png)
![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14172846.png)
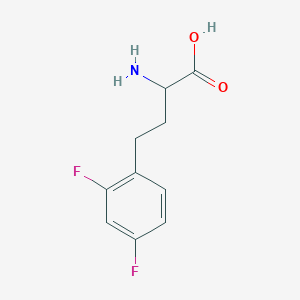
stannane](/img/structure/B14172867.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)
